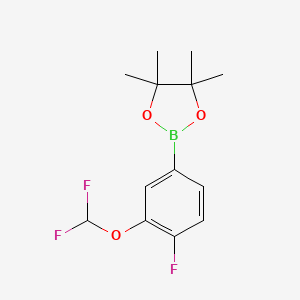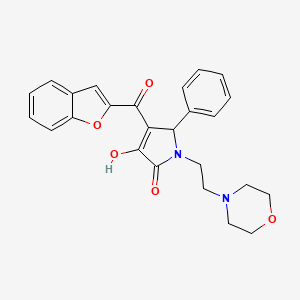
4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that appears to be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzofuran and pyrrolone are common in the literature, suggesting that this compound may also possess interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that yield various functionalized heterocycles. For instance, a four-step reaction sequence was used to synthesize a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, starting from o-alkyl derivative of salicyaldehyde and proceeding through a series of condensation and coupling reactions . Similarly, a one-pot synthesis approach was described for the creation of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, involving the reaction of an enamine with an arenesulfonyl isocyanate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . In some cases, X-ray crystallography has been used to confirm the structure . The presence of benzofuran and pyrrolone units within these molecules is indicative of a complex molecular architecture that may exhibit restricted rotation around certain bonds, leading to dynamic behavior in solution .
Chemical Reactions Analysis
The compounds related to the one have been shown to participate in various chemical reactions. For example, the synthesis of different heterocycles using a benzofuran derivative involved treatment with aryldiazonium chloride and subsequent reactions with various nucleophiles, leading to the formation of different heterocyclic structures . This suggests that the compound may also be amenable to a range of chemical transformations, potentially yielding a variety of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds exhibit a range of antimicrobial and antioxidant activities . The antimicrobial activity was assessed using the well plate method, and the antioxidant efficacy was compared to standard butylated hydroxy anisole (BHA) . These findings suggest that the compound may also possess similar properties, which could be of interest in pharmaceutical and medicinal chemistry research.
Aplicaciones Científicas De Investigación
Material Science Applications
A systematic approach to solvent selection based on cohesive energy densities in molecular bulk heterojunction systems was explored by Walker et al. (2011). The study measured the solubilities of related compounds in a series of solvents, utilizing these measurements to calculate the Hansen solubility parameters. This research is relevant for understanding the solubility properties of complex organic compounds, including those similar to the 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one, for applications in electronic devices and material science. (Bright Walker et al., 2011).
Synthetic Chemistry and Medicinal Applications
Significant advancements in synthetic chemistry and pharmacology have been made through the study of benzofuran-morpholinomethyl-pyrazoline hybrids as vasorelaxant agents by Hassan et al. (2014). This research synthesized a new class of compounds, demonstrating significant vasodilatory properties in precontracted thoracic aortic rings of rats. Such studies contribute to the development of novel therapeutic agents, indicating the potential medical applications of complex compounds similar to this compound in cardiovascular diseases. (G. S. Hassan et al., 2014).
Antimicrobial and Antioxidant Research
The functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds have been investigated for their antimicrobial and antioxidant activities. This research, conducted by Rangaswamy et al. (2017), synthesized a new class of compounds showing significant biological activities. Studies like this highlight the potential of complex organic molecules, akin to this compound, in developing new antimicrobial and antioxidant agents. (J. Rangaswamy et al., 2017).
Propiedades
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c28-23(20-16-18-8-4-5-9-19(18)32-20)21-22(17-6-2-1-3-7-17)27(25(30)24(21)29)11-10-26-12-14-31-15-13-26/h1-9,16,22,29H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBOVKVBMQDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)
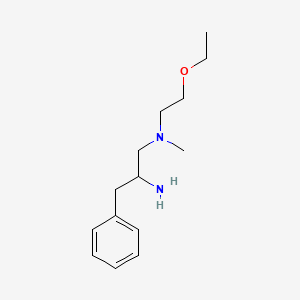
![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)
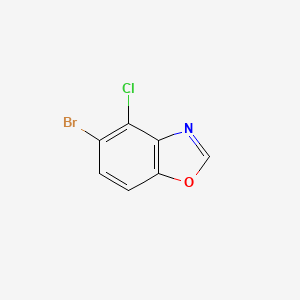

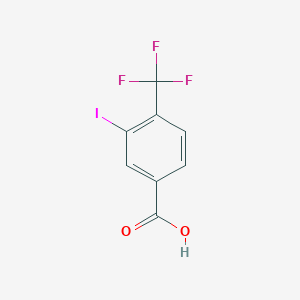
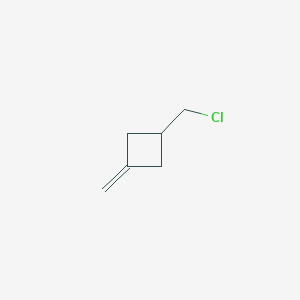


![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)
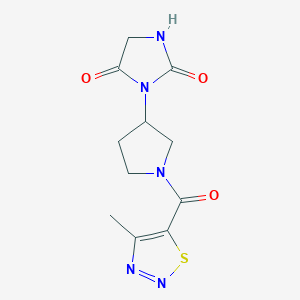
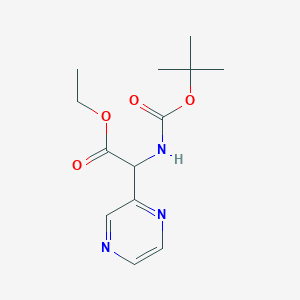
![6-Cyclopropyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2547390.png)
